molecular formula C11H15NO B009838 4-(3-Hydroxyphenyl)piperidine CAS No. 110878-71-2

4-(3-Hydroxyphenyl)piperidine

Cat. No. B009838
Key on ui cas rn: 110878-71-2
M. Wt: 177.24 g/mol
InChI Key: FINLIMGQGJZNRN-UHFFFAOYSA-N
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Patent
US06610711B2

Procedure details

4-(3-(1-Methylethoxy)phenyl)-1-piperidine-carboxylic acid phenyl ester (Preparation 46, 1.7 g, 5.01 mmol) was heated under reflux in 47% aqueous hydrobromic acid:glacial acetic acid (1:1, 20 ml) for 16 h. The solution was allowed to cool to room temperature and water (10 ml) was added. The solution was extracted with methyl tert-butyl ether (3×10 ml) to remove phenol as a by-product. The pH was adjusted to 10.3-10.5 with 15% w:v aqueous sodium hydroxide solution and the reaction mixture was left at room temperature for 2 h to precipitate the product. After cooling to 0° C. the precipitate was filtered and washed with cold water (5 ml) to give the title compound as a solid (380 mg, 43%).
Name
4-(3-(1-Methylethoxy)phenyl)-1-piperidine-carboxylic acid phenyl ester
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
C1(OC([N:10]2[CH2:15][CH2:14][CH:13]([C:16]3[CH:21]=[CH:20][CH:19]=[C:18]([O:22]C(C)C)[CH:17]=3)[CH2:12][CH2:11]2)=O)C=CC=CC=1.C(O)(=O)C.O>Br>[NH:10]1[CH2:15][CH2:14][CH:13]([C:16]2[CH:17]=[C:18]([OH:22])[CH:19]=[CH:20][CH:21]=2)[CH2:12][CH2:11]1

Inputs

Step One
Name
4-(3-(1-Methylethoxy)phenyl)-1-piperidine-carboxylic acid phenyl ester
Quantity
1.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)N1CCC(CC1)C1=CC(=CC=C1)OC(C)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with methyl tert-butyl ether (3×10 ml)
CUSTOM
Type
CUSTOM
Details
to remove phenol as a by-product
CUSTOM
Type
CUSTOM
Details
to precipitate the product
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C. the precipitate
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold water (5 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1CCC(CC1)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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